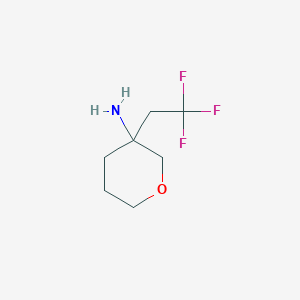

3-(2,2,2-Trifluoroethyl)oxan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNZETVZWERHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Oxan 3 Amine and Analogues

Strategies for Trifluoroethyl Group Introduction onto Amine Frameworks

A variety of methods have been developed to install trifluoromethyl groups, which are often precursors to the trifluoroethyl group, or to directly incorporate the trifluoroethyl moiety onto an amine scaffold. These approaches can be broadly categorized into nucleophilic, electrophilic, and radical strategies, alongside multicomponent and umpolung reactions.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a common strategy that typically involves the addition of a trifluoromethyl anion equivalent to an electrophilic nitrogen-containing substrate, such as an imine or a derivative. nih.govopenstax.org One of the most well-known reagents for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent. This reagent, in the presence of a fluoride source, can add to imines to generate α-trifluoromethyl amines.

Another notable method involves the use of a reagent system derived from trifluoroiodomethane (CF3I) and tetrakis(dimethylamino)ethylene (TDAE). This combination is effective for the nucleophilic trifluoromethylation of both N-tosyl aldimines and N-tolyl sulfinimines, with the latter often proceeding with high diastereoselectivity. scilit.com The reaction of an aldehyde or ketone with a primary amine can form an imine, which then serves as the electrophile for the trifluoromethyl nucleophile. openstax.org

For instance, the synthesis of a precursor to 3-(2,2,2-trifluoroethyl)oxan-3-amine could conceptually involve the formation of an imine from a suitable oxane-based ketone, followed by nucleophilic trifluoromethylation. Subsequent reduction of the resulting trifluoromethylated imine would yield the target amine.

Table 1: Examples of Nucleophilic Trifluoromethylation Reagents and Substrates

| Reagent/System | Substrate Example | Product Type | Reference |

| TMSCF₃ (Ruppert's Reagent) | Imines | α-Trifluoromethyl amines | nih.gov |

| CF₃I / TDAE | N-tosyl aldimines | α-Trifluoromethyl amines | scilit.com |

| Fluoroform (HCF₃) / KHMDS | Esters | Trifluoromethyl ketones | beilstein-journals.org |

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the reaction of a nucleophilic amine or its equivalent with a reagent that delivers a "CF3+" synthon. A number of electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds being particularly prominent. chem-station.comacs.org Reagents such as Togni's reagents and Umemoto's reagents are widely used for the trifluoromethylation of a broad range of nucleophiles, including amines and their derivatives. chem-station.com

The direct trifluoromethylation of amines can sometimes be challenging due to the potential for oxidation or side reactions. However, these reagents have proven effective for the trifluoromethylation of various nitrogen-containing heterocycles and other amine precursors. For example, S-(trifluoromethyl)diarylsulfonium salts were among the first reagents used for the electrophilic trifluoromethylation of thiophenolates, showcasing the early development of this field. chem-station.com

Radical Trifluoromethylation Protocols

Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF3 bonds. nih.gov These methods often utilize a radical initiator to generate a trifluoromethyl radical from a suitable precursor, which then adds to an unsaturated substrate like an enamine or an imine. rsc.org Visible-light photoredox catalysis has become a particularly popular strategy for initiating these reactions under mild conditions. rsc.orgnottingham.ac.uk

In a typical photoredox-catalyzed process, a photocatalyst, upon irradiation with visible light, can induce the formation of a trifluoromethyl radical from a stable precursor like trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (CF3SO2Na). rsc.org This radical can then engage with an enamine, formed from the condensation of a ketone and a secondary amine, to yield a β-trifluoromethyl amine after a reductive step. princeton.edu This approach offers a conceptually different way to access trifluoroethyl amines, where the trifluoromethyl group is introduced at the β-position relative to the nitrogen atom.

Three-Component Reactions for Trifluoroethyl Amine Formation

Three-component reactions offer an efficient pathway to construct complex molecules in a single step. For the synthesis of trifluoroethyl amines, a practical, catalyst-free, three-component coupling of a primary amine, an aldehyde, and trifluoroacetic acid (TFA) has been developed. researchgate.netnih.govresearchgate.net This method uses TFA as an inexpensive and stable source of the trifluoroethyl group and a silane as the reducing agent. researchgate.netnih.gov

The reaction proceeds without the need for rigorous exclusion of moisture or oxygen, making it highly practical for laboratory synthesis. nih.gov This approach provides access to a wide range of functionalized tertiary β-fluoroalkylamines and demonstrates excellent functional group tolerance. researchgate.netresearchgate.net

Table 2: Catalyst-Free Three-Component Trifluoroethylation

| Amine Component | Aldehyde Component | Fluorine Source | Key Features | Reference |

| Primary Amine | Aldehyde | Trifluoroacetic Acid (TFA) | Catalyst-free, high functional group tolerance | researchgate.netnih.gov |

Formal Umpolung Strategies in Trifluoromethyl Amine Synthesis

Umpolung, or polarity reversal, strategies offer a non-traditional approach to bond formation. In the context of trifluoromethyl amine synthesis, a formal umpolung strategy has been developed that allows for the synthesis of trifluoromethylated amines from the bench-stable precursor (Me4N)SCF3 and silver fluoride (AgF). nih.govresearchgate.netnih.gov This one-pot synthesis proceeds at room temperature and is operationally simple. nih.govresearchgate.net

The reaction involves a formal umpolung reaction of the SCF3 group with the amine, leading to the quantitative formation of a thiocarbamoyl fluoride intermediate. This intermediate can then be readily converted to the N-CF3 group. nih.govnih.gov This method is particularly attractive for the late-stage introduction of trifluoromethyl groups onto complex molecules due to its mildness and high functional group tolerance. nih.govresearchgate.net More recently, visible light-induced radical umpolung chemistry has been utilized to synthesize trifluoromethylated unnatural α-amino acids and amine derivatives from imines. rsc.org

Stereoselective Construction of Fluorinated Cyclic Amine Systems

The synthesis of cyclic amines containing a trifluoroethyl group, especially with control over stereochemistry, is a significant challenge. The development of stereoselective methods for the construction of fluorinated cyclic β-amino acid derivatives has provided valuable protocols that can be adapted for the synthesis of other classes of fluorinated cyclic amines. nih.gov

Strategies for achieving stereoselectivity include:

Catalytic Enantioselective Reduction of Imines: The reduction of trifluoromethyl-substituted imines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov The use of chiral catalysts can direct the reduction to favor one enantiomer.

Diastereoselective Additions: Utilizing chiral auxiliaries on the imine or the nucleophile can induce diastereoselectivity in the addition of a trifluoromethyl group. nih.gov

Asymmetric Catalysis: A variety of catalytic asymmetric methods have been developed for the synthesis of trifluoromethylated amines, including hydrogenations and additions to imines using chiral metal or organic catalysts. nih.gov

Photoredox Organocatalysis: The merger of enamine catalysis and photoredox catalysis has enabled the enantioselective α-trifluoromethylation of aldehydes, which can then be converted to β-trifluoromethyl amines. nih.govprinceton.edu

For the specific case of this compound, a stereoselective synthesis would likely involve the asymmetric construction of the C3-amine bond or the stereoselective introduction of the trifluoroethyl group. For example, a prochiral 3-oxanone could be converted to a chiral enamine, which could then undergo a diastereoselective reaction with a trifluoroethylating agent. Alternatively, a stereoselective reduction of a trifluoroethylated imine precursor could establish the desired stereocenter. The development of new methods for the construction of fluorinated cyclic amines and amides continues to be an active area of research, driven by the importance of these motifs in drug discovery. nottingham.ac.uk

Asymmetric Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established and powerful strategy for controlling the stereochemical outcome of chemical reactions. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This methodology has been widely applied in the synthesis of enantiomerically pure compounds. researchgate.net

Application of N-tert-Butylsulfinyl Imines in Stereocontrol

One of the most successful and versatile classes of chiral auxiliaries for the asymmetric synthesis of amines is the N-tert-butylsulfinyl group. cas.cnnih.govacs.org Enantiomerically pure N-tert-butanesulfinamide can be condensed with a wide array of aldehydes and ketones to form N-tert-butylsulfinyl imines. nih.govacs.org This sulfinyl group serves a dual purpose: it activates the imine for nucleophilic addition and acts as a potent chiral directing group. nih.govacs.org

The synthesis of α-trifluoromethyl amines has been a significant area of focus for this methodology. nih.govumb.edu The stereoselective addition of a trifluoromethyl nucleophile, such as trimethyl(trifluoromethyl)silane (TMSCF3), to N-tert-butylsulfinyl imines provides a direct route to chiral trifluoromethylated amines with high diastereoselectivity. umb.edu The tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

For the synthesis of a compound like this compound, a plausible retrosynthetic approach would involve the disconnection of the trifluoroethyl group. This leads to an imine precursor derived from an oxanone. The stereoselective addition of a trifluoroethyl nucleophile to an appropriately substituted chiral N-tert-butylsulfinyl imine of an oxanone would establish the desired stereocenter at the C3 position. The subsequent removal of the sulfinyl auxiliary under acidic conditions would then yield the target amine. nih.govacs.org

Table 1: Representative Stereoselective Additions to N-tert-Butylsulfinyl Imines

| Imine Substrate | Nucleophile | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Aromatic Aldimine | TMSCF3 | >98% | umb.edu |

| Aliphatic Aldimine | TMSCF3 | 90-98% | umb.edu |

| Polyfluoroalkyl Ketimine | Organolithium Reagents | High | nuph.edu.ua |

This table presents generalized data from studies on various imines to illustrate the high stereoselectivity typically achieved.

Catalytic Asymmetric Methods for Cyclic Amine Formation

While stoichiometric chiral auxiliaries are highly effective, the development of catalytic asymmetric methods is a major goal in modern organic synthesis due to advantages in atom economy and efficiency. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Stereoselective Cyclizations

Transition metal catalysis offers a powerful toolkit for the construction of cyclic amines. acs.orgacs.org Palladium-catalyzed intramolecular hydroamination and aminoarylation of alkenes are prominent examples of reactions that can form pyrrolidines and other nitrogen-containing rings. acs.org In a typical catalytic cycle, the transition metal coordinates to both the amine and the alkene, facilitating the intramolecular cyclization. The choice of chiral ligands is crucial for inducing enantioselectivity.

For the synthesis of the oxane ring system in this compound, a transition metal-catalyzed intramolecular cyclization of an acyclic precursor containing both an amine and a suitably positioned leaving group or unsaturated moiety could be envisioned. For instance, a chiral catalyst could control the stereoselective cyclization of an amino alcohol derivative to form the oxane ring. Molybdenum-catalyzed asymmetric ring-closing metathesis has also been shown to be effective for producing cyclic amines with high enantiomeric excess. nih.gov

Organocatalytic Approaches to Chiral Fluorinated Amines

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysts and biocatalysts. nih.gov Chiral amines, such as those derived from cinchona alkaloids or proline, are common organocatalysts. nih.gov

In the context of synthesizing chiral fluorinated amines, organocatalysis has been successfully applied to the enantioselective fluorination of aldehydes and ketones. soton.ac.ukprinceton.eduresearchgate.net For example, chiral imidazolidinones can catalyze the α-fluorination of aldehydes with high enantioselectivity using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu While this approach directly installs a fluorine atom, related organocatalytic methods can be used for the asymmetric synthesis of amines. For instance, the conjugate addition of amines to α,β-unsaturated systems or the α-amination of carbonyl compounds are well-established organocatalytic transformations. nih.gov The synthesis of a precursor to this compound could potentially involve an organocatalytic asymmetric Michael addition to a fluorinated acceptor.

Intramolecular Cycloaddition Strategies for Fluorinated Pyrans and Oxepanes

Intramolecular cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic systems in a single step, often with excellent control over stereochemistry. rsc.orgnih.gov These reactions can form the core structures of pyrans (oxanes) and oxepanes. For instance, an intramolecular Diels-Alder reaction of a substrate containing both a diene and a dienophile can lead to the formation of a six-membered ring.

The synthesis of fluorinated pyrans can be achieved through cycloaddition reactions involving fluorinated building blocks. researchgate.net For example, a substrate containing a trifluoroethyl group could be designed to undergo an intramolecular [4+2] cycloaddition to form the oxane ring of the target molecule. The stereochemistry of the newly formed ring can be controlled by the geometry of the starting material and the reaction conditions.

Utility of Fluorinated Building Blocks in Complex Molecule Synthesis

Fluorinated building blocks, such as this compound, are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netnbinno.comtandfonline.com The trifluoroethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. kangmei.com For instance, 2- and 3-trifluoromethylmorpholines have been synthesized as useful building blocks for drug discovery. enamine.net

The amine functionality in this compound provides a handle for further synthetic elaboration. It can be acylated, alkylated, or used in coupling reactions to incorporate the fluorinated oxane motif into larger molecular scaffolds. The presence of the trifluoroethyl group often imparts increased metabolic stability by blocking sites of oxidation. umb.edu

Table 2: Properties Conferred by Fluorinated Groups in Molecules

| Property | Effect of Fluorination |

|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Lipophilicity | Increased, which can improve membrane permeability |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets |

| pKa | Lowered for nearby acidic or basic groups |

This table summarizes general trends observed with the introduction of fluorine and fluoroalkyl groups.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of 3-(2,2,2-Trifluoroethyl)oxan-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the environment of the fluorine atoms in the molecule. Multi-nuclear analysis provides a complete picture of the molecular structure.

A comprehensive NMR analysis involves acquiring and interpreting proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra. The presence of the trifluoromethyl group introduces characteristic couplings that are invaluable for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the oxane ring and the trifluoroethyl group. The amine (N-H) proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. The protons on the oxane ring would present as complex multiplets in the aliphatic region. The two protons of the methylene group (CH₂) adjacent to the trifluoromethyl group (CF₃) are anticipated to appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the oxane ring are expected in the typical C-O and C-C aliphatic region. The carbon atom bonded to the nitrogen (C3) would be shifted accordingly. The two carbons of the trifluoroethyl group are particularly diagnostic; the CH₂ carbon will appear as a quartet due to coupling with the three fluorine atoms, and the CF₃ carbon will also be a quartet with a larger coupling constant.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent protons of the CH₂ group.

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.5 - 4.0 | m | - | Oxane ring protons (next to O) |

| ¹H | 2.8 - 3.2 | q | JHF ≈ 9-11 Hz | -CH₂-CF₃ |

| ¹H | 1.5 - 2.0 | m | - | Other oxane ring protons |

| ¹H | 1.0 - 2.5 | br s | - | -NH- |

| ¹³C | 124 - 128 | q | JCF ≈ 275-280 Hz | -CF₃ |

| ¹³C | 65 - 75 | t | - | Oxane ring carbons (next to O) |

| ¹³C | 50 - 60 | t | - | C3 of oxane ring (C-N) |

| ¹³C | 45 - 55 | q | JCCF ≈ 30-35 Hz | -CH₂-CF₃ |

| ¹³C | 20 - 35 | t | - | Other oxane ring carbons |

| ¹⁹F | -65 to -75 | t | JHF ≈ 9-11 Hz | -CF₃ |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the spectrum would be characterized by absorptions from the amine, ether, and trifluoroethyl groups.

Key expected absorptions include:

N-H Stretch: A moderate, single absorption band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine. orgchemboulder.com

C-H Stretch: Multiple sharp peaks in the 2950-2850 cm⁻¹ range, corresponding to the aliphatic C-H bonds of the oxane ring and ethyl group.

C-O Stretch: A strong, distinct peak between 1150-1050 cm⁻¹ indicating the C-O-C stretching of the oxane ether linkage.

C-F Stretch: Very strong, prominent absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the trifluoromethyl group.

C-N Stretch: A medium to weak absorption in the 1250–1020 cm⁻¹ range for the aliphatic amine C-N bond. orgchemboulder.com

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3310 | Medium | N-H Stretch | Secondary Amine |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Alkane (CH, CH₂) |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine |

| 1150 - 1050 | Strong | C-O Stretch | Ether |

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization.

For this compound (C₇H₁₂F₃NO), the nominal molecular weight is 183 g/mol . In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of a single nitrogen atom. whitman.edulibretexts.org The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation of this molecule under electron ionization (EI) is expected to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This is a characteristic fragmentation pathway for aliphatic amines. whitman.edu

Potential major fragmentation pathways include:

α-Cleavage at the oxane ring: Cleavage of the C2-C3 or C3-C4 bond of the oxane ring, leading to resonance-stabilized cationic fragments.

α-Cleavage at the ethyl group: Loss of the trifluoromethyl radical (•CF₃) is less likely than cleavage that retains the charge on the nitrogen-containing fragment.

Ring-opening of the oxane moiety: Cleavage initiated at the ether oxygen could also occur.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

| 184.094 | [C₇H₁₃F₃NO]⁺ | [M+H]⁺ (Protonated Molecule) |

| 183.087 | [C₇H₁₂F₃NO]⁺• | [M]⁺• (Molecular Ion) |

| 182.080 | [C₇H₁₁F₃NO]⁺ | [M-H]⁺ (Loss of a hydrogen radical) |

| 154.081 | [C₆H₁₁NO]⁺ | [M-CH₂F]⁺ (Hypothetical rearrangement and loss) |

| 86.061 | [C₄H₈NO]⁺ | α-cleavage of trifluoroethyl group and ring fragment |

Note: Predicted m/z values for adducts like [M+H]⁺ are based on computational predictions. uni.lu Fragmentation pathways are based on established principles for amines and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. If a single crystal of this compound of sufficient quality could be grown, this method would provide unambiguous proof of its molecular structure.

The key information that would be obtained includes:

Absolute Configuration: The carbon at position 3 of the oxane ring is a chiral center. X-ray crystallography can determine its absolute stereochemistry (R or S configuration).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be determined, confirming the geometry of the oxane ring (e.g., chair conformation) and the trifluoroethyl group.

Conformation: The preferred conformation of the molecule in the solid state would be revealed, including the orientation of the trifluoroethylamino substituent on the oxane ring (axial vs. equatorial).

Intermolecular Interactions: The analysis would also detail how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the amine N-H group.

As of now, no public crystallographic data is available for this specific compound. The generation of such data would be contingent upon the successful synthesis and crystallization of the material.

Computational and Theoretical Investigations

Conformational Analysis of 3-(2,2,2-Trifluoroethyl)oxan-3-amine and Substituted Tetrahydropyrans

The three-dimensional structure of cyclic molecules is critical to their function. Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative stabilities. lumenlearning.com

Like cyclohexane (B81311), the tetrahydropyran (B127337) ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org The chair conformation is the most stable, but the molecule can undergo a "ring flip" to an alternative chair form, passing through higher-energy intermediates like the twist-boat and boat conformations. masterorganicchemistry.comyoutube.com

The energy difference between the chair and the twist-boat conformation in cyclohexane is approximately 5.5 kcal/mol. masterorganicchemistry.com The boat conformation is even less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgwikipedia.org In substituted tetrahydropyrans, the presence of substituents can influence the relative energies of these conformations. Large substituents generally prefer the equatorial position in the chair conformation to minimize steric interactions.

Table 4: Relative Energies of Tetrahydropyran Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Staggered bonds, minimal angle strain. libretexts.org |

| Twist-Boat | ~5.5 | Reduced flagpole interactions and torsional strain compared to the boat. masterorganicchemistry.com |

| Boat | ~6.9 | Significant flagpole steric strain and torsional strain. wikipedia.org |

| Half-Chair | ~10.0 | High angle and torsional strain; transition state for ring flip. masterorganicchemistry.com |

Note: Energy values are based on data for cyclohexane, which serves as a close model for the tetrahydropyran ring.

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry, influencing its structure, stability, and reactivity. wikipedia.org In tetrahydropyran rings, a key stereoelectronic interaction is the anomeric effect. dntb.gov.ua This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation, which is counterintuitive from a purely steric standpoint. This preference is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. nih.gov

In this compound, while the substitution is not at the anomeric position, related stereoelectronic effects involving the ring oxygen and the highly electronegative trifluoroethyl group are expected. These interactions, such as gauche effects and hyperconjugation between the oxygen lone pairs and antibonding orbitals of adjacent C-C or C-H bonds, can influence the conformational equilibrium. The presence of fluorine atoms introduces strong inductive effects and can participate in stabilizing gauche interactions, further complicating the conformational landscape. researchgate.netnih.gov Computational methods are essential for dissecting these subtle electronic effects and accurately predicting the most stable conformation.

Impact of Trifluoroethyl Substitution on Ring Conformation

The six-membered oxane ring typically adopts a low-energy chair conformation to minimize torsional and angle strain. The introduction of substituents at the C3 position, such as an amine and a trifluoroethyl group, significantly influences the conformational equilibrium. The relative stability of the axial versus equatorial conformers is dictated by a balance of steric and electronic effects.

In the case of this compound, both the amine and the trifluoroethyl groups are bonded to the same carbon. This geminal substitution pattern leads to distinct conformational possibilities. The trifluoroethyl group is considerably bulkier than the amine group. To minimize steric repulsion, particularly unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5, the trifluoroethyl group is strongly biased towards occupying the equatorial position. This preference is a general principle observed in substituted cyclohexanes and related heterocycles, where bulky substituents favor the less sterically hindered equatorial orientation. utdallas.edu

Computational studies on similar fluorinated heterocyclic systems, such as halogenated pyran analogues, have demonstrated that repulsive interactions between axial substituents can lead to deviations in intra-annular torsion angles. nih.gov While the trifluoroethyl group in the target molecule is not directly axial, its steric bulk in the equatorial position can still influence the precise geometry of the chair conformation. Density functional theory (DFT) calculations could quantify these distortions by comparing bond lengths and angles to unsubstituted oxane. nih.gov Furthermore, the high electronegativity of the fluorine atoms in the trifluoroethyl group can introduce electronic effects, such as hyperconjugation, which can also play a role in stabilizing certain conformations, as demonstrated in studies of other fluorinated organic molecules. mdpi.comnih.gov

Table 1: Factors Influencing the Ring Conformation of this compound

| Factor | Description | Predicted Impact on Conformation |

|---|---|---|

| Steric Hindrance | The bulky trifluoroethyl group creates steric strain, especially in an axial position due to 1,3-diaxial interactions. | Strong preference for the trifluoroethyl group to occupy the equatorial position to minimize steric clashes. |

| Torsional Strain | Eclipsing interactions between substituents on adjacent carbons. The chair conformation minimizes this strain. | The molecule will predominantly exist in a chair conformation. The equatorial placement of the large substituent further minimizes residual torsional strain. |

| Electronic Effects (Gauche Effect) | The electron-withdrawing nature of the CF3 group can lead to stabilizing gauche interactions with the ring oxygen. | May slightly alter bond angles and lengths but is unlikely to override the dominant steric preference for an equatorial trifluoroethyl group. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the amine protons and the ring oxygen. | This could influence the orientation of the amine group and might slightly favor conformations that facilitate this interaction, potentially affecting the chair equilibrium. |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling product selectivity. A highly plausible synthetic route is the reductive amination of oxan-3-one with 2,2,2-trifluoroethylamine (B1214592). masterorganicchemistry.comorganic-chemistry.org This transformation involves the formation of an imine or enamine intermediate, which is then reduced to the final amine product.

Elucidation of Reaction Pathways and Transition States

The reductive amination process can proceed through several interconnected pathways. Computational studies are instrumental in mapping the potential energy surface of the reaction to identify the most favorable route and characterize the key intermediates and transition states.

The reaction typically begins with the nucleophilic attack of 2,2,2-trifluoroethylamine on the carbonyl carbon of oxan-3-one. youtube.com This step leads to the formation of a tetrahedral hemiaminal intermediate. The subsequent step is the acid-catalyzed dehydration of the hemiaminal to form a reactive iminium ion. The characterization of the transition state for this dehydration step is crucial, as it is often the rate-determining step in imine formation.

The final stage of the reaction is the reduction of the iminium ion by a hydride source, such as sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com Computational modeling can elucidate the structure of the transition state for the hydride transfer. The geometry of this transition state, specifically the trajectory of the approaching hydride ion relative to the plane of the C=N bond, is fundamental to understanding the stereochemical outcome of the reaction if the substrate or reducing agent is chiral.

Table 2: Proposed Mechanistic Steps for the Reductive Amination Synthesis

| Step | Description | Key Species | Computational Focus |

|---|---|---|---|

| 1. Nucleophilic Attack | The nitrogen of 2,2,2-trifluoroethylamine attacks the carbonyl carbon of oxan-3-one. | Reactants, Hemiaminal Intermediate | Calculation of activation energy barrier for the formation of the C-N bond. |

| 2. Proton Transfer | Protonation of the hydroxyl group of the hemiaminal to form a good leaving group (H2O). | Protonated Hemiaminal | Modeling the role of acid catalysts and solvent in facilitating proton transfer. |

| 3. Dehydration | Loss of a water molecule to form a planar iminium ion. | Iminium Ion, Transition State 1 (TS1) | Locating and characterizing the transition state for C-O bond cleavage. |

| 4. Hydride Reduction | A hydride ion attacks the electrophilic carbon of the iminium ion. | Product, Transition State 2 (TS2) | Modeling the transition state of the hydride attack to understand stereoselectivity. |

Computational Insights into Chemoselectivity and Stereoselectivity

Computational chemistry provides powerful tools to predict and rationalize the selectivity of chemical reactions. rsc.org For the synthesis of this compound, both chemoselectivity and stereoselectivity are important considerations.

Chemoselectivity: The primary challenge in a one-pot reductive amination is to ensure that the reducing agent selectively reduces the iminium intermediate rather than the starting ketone. masterorganicchemistry.com Reducing agents like sodium cyanoborohydride (NaBH3CN) are often used because they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion. Computational methods can quantify this selectivity by calculating and comparing the activation energy barriers for the reduction of oxan-3-one versus the corresponding iminium ion. A significantly higher energy barrier for the ketone reduction would computationally validate the observed chemoselectivity.

Stereoselectivity: While this compound is achiral, if a related synthesis were to produce a chiral center, computational modeling would be key to understanding the origins of stereoselectivity. For instance, if a prochiral ketone were used or if a chiral reducing agent were employed, the facial selectivity of the hydride attack on the iminium ion would determine the product's stereochemistry.

Computational models can predict the preferred direction of nucleophilic attack by analyzing the transition states leading to the different stereoisomers. Factors influencing this selectivity include:

Steric Hindrance: The model would assess the steric clash between the incoming hydride (and its associated complex) and the substituents on the iminium ion (the trifluoroethyl group and the oxane ring). The hydride will preferentially attack from the less hindered face.

Electronic Effects: The distribution of the LUMO (Lowest Unoccupied Molecular Orbital) on the iminium ion can indicate the most electrophilic site and the preferred trajectory for nucleophilic attack.

Catalyst/Reagent Control: If a chiral catalyst or reagent is used, non-covalent interactions between the catalyst and the substrate in the transition state are modeled to explain how the catalyst directs the reaction to favor one stereoisomer. nih.gov

By comparing the calculated energies of the diastereomeric transition states, the stereochemical outcome can be predicted. The difference in activation energies (ΔΔG‡) between the two pathways can be used to calculate the theoretical enantiomeric or diastereomeric excess.

Table 3: Computational Approaches to Understanding Selectivity

| Selectivity Type | Controlling Factors | Computational Method | Predicted Outcome |

|---|---|---|---|

| Chemoselectivity | Relative electrophilicity of ketone vs. iminium ion. Reactivity of the hydride source. | Transition State Theory (DFT). Calculation of activation energy barriers (ΔG‡) for competing reduction pathways. | A lower ΔG‡ for iminium reduction compared to ketone reduction confirms high chemoselectivity. |

| Stereoselectivity | Steric hindrance around the iminium carbon. Electronic factors (orbital overlap). Non-covalent interactions with a chiral catalyst. | Transition state modeling of nucleophilic attack from opposing faces. Analysis of steric and electronic properties of the transition states. | The favored stereoisomer corresponds to the reaction pathway with the lowest energy transition state. The ratio can be predicted from ΔΔG‡. |

Chemical Transformations and Applications As a Synthetic Intermediate

Reactivity of the Amine Moiety in 3-(2,2,2-Trifluoroethyl)oxan-3-amine

The primary amine group is the most reactive site on this compound, readily participating in a variety of fundamental organic reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which is crucial for building molecular complexity.

Key transformations involving the amine moiety include:

Acylation: The amine undergoes facile acylation with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form stable amide bonds. This reaction is fundamental in synthesizing a wide range of derivatives.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine masterorganicchemistry.com. However, under controlled conditions or via alternative methods like reductive amination, mono-alkylation can be achieved. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a highly effective method for producing secondary and tertiary amines.

Sulfonylation: The amine reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is a key feature in many therapeutic agents.

Urea and Carbamate Formation: Reaction with isocyanates provides substituted ureas, while reaction with chloroformates or other carbamoylating agents yields carbamates nih.gov. These linkages are prevalent in bioactive molecules.

The reactivity of the amine is influenced by the electron-withdrawing nature of the adjacent trifluoroethyl group, which can decrease its basicity and nucleophilicity compared to non-fluorinated analogs. Nevertheless, it remains a versatile handle for derivatization.

Interactive Table 1: Common Reactions of the Amine Moiety

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acid Halides, Anhydrides | Amide | Core reaction for peptide and small molecule synthesis. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduces alkyl diversity, though can be hard to control. masterorganicchemistry.com |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Controlled and efficient method for N-alkylation. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Important pharmacophore in medicinal chemistry. |

| Urea Formation | Isocyanates | Urea | Key linkage in many biologically active compounds. nih.gov |

Transformations Involving the Oxane Ring System

The oxane ring is a saturated heterocyclic system that is generally stable under a wide range of reaction conditions used to modify the amine moiety. Its stability is an asset, as it provides a robust scaffold that remains intact during multi-step syntheses.

Transformations specifically targeting the oxane ring are less common and typically require harsh conditions that could also affect other parts of the molecule. Ring-opening reactions, for instance, would necessitate strong Lewis or Brønsted acids and are generally not a primary synthetic strategy when using this compound as an intermediate. The conformational integrity of the oxane ring plays a role in orienting the substituents, which can be a key factor in the biological activity of the final products.

Synthetic Utility of the Trifluoroethyl Group in Derivatization

The 2,2,2-trifluoroethyl group is a critical feature of the molecule that imparts unique properties to its derivatives. The introduction of trifluoromethyl (CF3) or related fluorinated groups is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile nih.govmdpi.com.

Key benefits of the trifluoroethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes mdpi.com. This can increase the in vivo half-life of a drug.

Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability mdpi.com.

Modulation of Basicity: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the nearby amine group. This modulation of basicity can be crucial for optimizing a drug's binding affinity to its target and for improving its pharmacokinetic properties.

Specific Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins and enzymes, potentially increasing binding affinity and selectivity.

While the trifluoroethyl group itself is generally inert to further chemical transformation, its electronic influence is a powerful tool for fine-tuning the physicochemical properties of the final molecule.

Strategic Use of this compound in the Synthesis of Advanced Intermediates

This compound is strategically employed as a key building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics ed.ac.ukgoogle.commdpi.com. Its utility lies in its ability to introduce the trifluoroethyl-substituted oxane motif into a larger molecular framework.

In a typical synthetic sequence, the amine group is coupled with another advanced intermediate, often a heterocyclic core, via one of the reactions described in section 5.1 (e.g., acylation, reductive amination). This creates a more complex, advanced intermediate that is just one or a few steps away from the final active pharmaceutical ingredient (API).

Interactive Table 2: Application in the Synthesis of Advanced Intermediates

| Starting Intermediate | Reaction Type | Coupled Partner (Example) | Resulting Advanced Intermediate Class | Therapeutic Target Class (Example) |

|---|---|---|---|---|

| This compound | Amide Coupling | Substituted Benzoic Acid | N-(Substituted benzoyl)-3-(2,2,2-trifluoroethyl)oxan-3-amine | Various Enzymes, Receptors |

| This compound | Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine | 4-Chloro-N-(3-(2,2,2-trifluoroethyl)oxan-3-yl)pyrimidin-2-amine | Protein Kinases |

| This compound | Reductive Amination | Heterocyclic Aldehyde | N-((Heterocyclic)methyl)-3-(2,2,2-trifluoroethyl)oxan-3-amine | Various Enzymes, Receptors |

The strategic use of this building block allows synthetic chemists to efficiently assemble complex molecular architectures with desirable pharmacological properties conferred by the unique combination of the oxane ring and the trifluoroethyl group.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of fluorinated amines often relies on methods that involve harsh reagents, sensitive intermediates, or multi-step sequences that are not ideal for large-scale production. nih.govworktribe.com Current methods for constructing β-fluoroalkylamines frequently utilize pyrophoric reductants like LiAlH₄ or borane (B79455) to reduce trifluoromethylamides, which limits functional group tolerance and requires stringent safety precautions. nih.gov While practical, catalyst-free methods using trifluoroacetic acid (TFA) as an inexpensive fluorine source have been developed, there is still a need for greener and more efficient alternatives. nih.govworktribe.com

Future research should focus on several key areas:

Catalyst-Free and Milder Reagents: Expanding upon catalyst-free methods, such as the use of phenylsilane (B129415) and TFA, is a promising avenue. nih.govworktribe.com Developing protocols that operate at lower temperatures and with an even broader functional group tolerance would be a significant advancement.

Sustainable C1 Sources: Inspired by recent innovations, methodologies employing benign and abundant C1 sources like carbon dioxide (CO₂) or carbon disulfide (CS₂) could be adapted. nih.govacs.orgresearchgate.net These strategies can lead to intermediates like carbamoyl (B1232498) or thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines, reducing reliance on more hazardous reagents. nih.govacs.orgresearchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, which involve the manual or mechanical grinding of reagents, offer a significant advantage in reducing solvent waste and energy consumption. mdpi.com Exploring the mechanochemical synthesis of fluorinated imine precursors, followed by reduction, could provide a highly efficient and environmentally friendly route to compounds like 3-(2,2,2-trifluoroethyl)oxan-3-amine. mdpi.com This approach has proven effective for producing various fluorinated imines with yields comparable to or higher than traditional methods. mdpi.com

| Synthetic Approach | Key Reagents | Advantages | Challenges for Future Development | Reference |

|---|---|---|---|---|

| Traditional Amide Reduction | Trifluoroacetic anhydride, LiAlH₄/Borane | Established methodology | Harsh/pyrophoric reagents, limited functional group tolerance | nih.gov |

| Catalyst-Free Reductive Trifluoroethylation | Trifluoroacetic acid (TFA), Phenylsilane | Operationally simple, inexpensive fluorine source, good functional group tolerance | Requires heating, optimization for wider substrate scope | nih.govworktribe.com |

| Green C1 Source Utilization | CO₂ or CS₂, Deoxyfluorination reagents | Uses benign C1 sources, novel intermediates | Requires specific fluorinating agents, multi-step process | nih.govacs.orgresearchgate.net |

| Mechanochemistry | Solid-state or liquid reagents, grinding | Solvent-free, rapid reaction times, high yields, energy efficient | Scalability, adaptation to multi-step sequences | mdpi.com |

Exploration of Novel Reactivity Patterns for Diversified Molecular Structures

Future research should investigate:

Transition-Metal-Free Cross-Couplings: Recent developments have shown that organic fluorides can undergo defluorinative cross-coupling with amines without a transition metal catalyst, using reagents like silylboronates. nih.gov The inverse reaction, exploring the coupling of the fluorinated amine with various electrophiles under novel conditions, could unlock new synthetic pathways.

Photoredox Catalysis: Organophotoredox catalysis provides a powerful tool for generating radical intermediates under mild conditions. nih.govnottingham.ac.uk Investigating the behavior of this compound in photoredox-catalyzed reactions could lead to the discovery of unprecedented C-C and C-heteroatom bond-forming reactions, enabling the synthesis of complex molecular architectures that are otherwise difficult to access.

Cycloaddition Reactions: N-2,2,2-trifluoroethylisatin ketimines have been successfully used as 1,3-dipoles in various [3+2] cycloaddition reactions to construct complex spiro-heterocycles. nih.gov Exploring the potential of imines derived from this compound in similar cycloadditions could yield novel, three-dimensionally complex scaffolds for drug discovery.

| Reaction Class | Potential Application | Rationale for Exploration | Reference |

|---|---|---|---|

| Transition-Metal-Free Couplings | Synthesis of complex tertiary amines | Leverages unique reactivity of C-F and N-H bonds for greener chemistry | nih.gov |

| Photoredox-Catalyzed Reactions | Novel C-C and C-X bond formation | Mild reaction conditions suitable for complex, late-stage functionalization | nih.govnottingham.ac.uk |

| [3+2] Cycloadditions | Construction of spiro-heterocyclic systems | Proven utility of trifluoroethylated imines as versatile 1,3-dipoles | nih.gov |

| Electrophilic Amination | Aminofluorination of alkenes | Potential to develop new reagents for simultaneous amine and fluorine introduction | researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is an increasingly powerful tool for accelerating reaction discovery and optimizing synthetic routes. Instead of relying solely on empirical screening, in silico methods can predict reaction viability, elucidate mechanisms, and guide experimental design. hokudai.ac.jp This is particularly valuable in organofluorine chemistry, where reaction outcomes can be difficult to predict.

Key areas for future computational research include:

Reaction Discovery: Utilizing methods like the artificial force induced reaction (AFIR) to screen for novel three-component reactions involving this compound, a fluorinating agent, and a third substrate. hokudai.ac.jp This approach has already proven successful in identifying entirely new classes of reactions for forming fluorinated N-heterocycles. hokudai.ac.jp

Mechanism Elucidation: Employing quantum chemical calculations to model transition states and reaction pathways. This can help rationalize observed reactivity, such as selectivity in functional group tolerance, and predict the outcomes of untested substrate combinations. hokudai.ac.jp

Predictive Property Modeling: Calculating key physicochemical properties (e.g., pKa, logP, conformational profile) of virtual libraries of derivatives based on the this compound scaffold. This allows for the pre-selection of candidates with desirable drug-like properties before committing to their synthesis.

| Computational Application | Objective | Methodology/Tool | Potential Impact | Reference |

|---|---|---|---|---|

| In Silico Reaction Screening | Discover novel synthetic routes | Artificial Force Induced Reaction (AFIR) | Reduces experimental workload by identifying promising, unexplored reactions | hokudai.ac.jp |

| Transition State Analysis | Understand reaction mechanisms and selectivity | Density Functional Theory (DFT) Calculations | Enables rational optimization of reaction conditions and predicts substrate scope | hokudai.ac.jp |

| Physicochemical Property Prediction | Design molecules with improved pharmacological profiles | Quantitative Structure-Activity Relationship (QSAR) | Prioritizes synthetic targets and accelerates drug discovery pipelines | alfa-chemistry.com |

Integration of Automated Synthesis and High-Throughput Experimentation in Fluorinated Amine Chemistry

To rapidly explore the synthetic potential and applications of this compound, modern high-throughput and automated techniques are indispensable. High-Throughput Experimentation (HTE) allows for the parallel execution of a large number of reactions on a small scale, making the optimization of reaction conditions vastly more efficient than traditional iterative methods. youtube.com

Future efforts should be directed towards:

Automated Reaction Optimization: Implementing HTE workflows to rapidly screen combinations of catalysts, solvents, bases, and temperatures for key reactions involving this compound. youtube.com This can accelerate the discovery of optimal conditions for its synthesis and subsequent functionalization.

Library Synthesis: Using automated platforms to synthesize libraries of derivatives for biological screening. youtube.com This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

High-Throughput Screening with ¹⁹F NMR: Leveraging fluorine NMR-based screening techniques, such as FAXS (fluorine chemical shift anisotropy and exchange for screening), for rapid hit identification in drug discovery. acs.orgresearchgate.netadelphi.edu The trifluoroethyl group provides a clean and sensitive ¹⁹F NMR handle, making derivatives of this compound ideal candidates for such screens. acs.org This method is highly advantageous due to the absence of spectral overlap, which permits the screening of large chemical mixtures and allows for automated data analysis. researchgate.netbenthamdirect.com

The full automation of synthetic processes is crucial for routine and reproducible production, particularly for applications like the synthesis of ¹⁸F-labeled PET imaging agents, where speed and safety are paramount. nih.govnih.gov

Q & A

Q. Q1: What are the most reliable synthetic routes for 3-(2,2,2-trifluoroethyl)oxan-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting oxan-3-one with 2,2,2-trifluoroethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5–6). Yields range from 65–80% depending on solvent polarity (e.g., methanol vs. THF) .

- Nucleophilic substitution : Using oxan-3-tosylate derivatives with 2,2,2-trifluoroethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C. Yields are lower (~50–60%) due to steric hindrance .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- 19F/1H NMR : The trifluoroethyl group shows a characteristic triplet in 19F NMR (δ −70 to −72 ppm) and a quartet in 1H NMR (δ 3.5–4.0 ppm). Oxan ring protons appear as multiplets (δ 1.5–3.5 ppm) .

- LC-MS : ESI+ mode detects [M+H]+ at m/z 188.1. Purity >95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values.

Q. Q3: Why is the trifluoroethyl group strategically important in medicinal chemistry research?

Methodological Answer: The CF3 group enhances metabolic stability by resisting oxidative degradation and lowers basicity of adjacent amines, improving membrane permeability. Its electronegativity also strengthens hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .

Advanced Research Questions

Q. Q4: How does this compound perform in preclinical pharmacological studies, particularly in CNS-targeted therapies?

Methodological Answer: The compound’s oxan ring and trifluoroethylamine moiety mimic neurotransmitters like serotonin. In vitro assays show moderate binding affinity (Ki = 120 nM) for 5-HT2A receptors. However, its blood-brain barrier (BBB) penetration is limited (logP = 1.2). Structural analogs with fluorinated aryl groups (e.g., ) show improved BBB uptake .

Q. Q5: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer: Common impurities include residual oxan-3-one (from incomplete amination) and N-oxide byproducts. Resolution strategies:

- GC-MS with derivatization : Use BSTFA to silylate hydroxylated impurities for enhanced detection .

- Ion-pair chromatography : Employ heptafluorobutyric acid (HFBA) to improve separation of polar byproducts .

Q. Q6: How does the stereoelectronic effect of the trifluoroethyl group influence the compound’s solid-state properties?

Methodological Answer: The CF3 group induces conformational rigidity in the oxan ring, favoring chair conformations. Differential scanning calorimetry (DSC) reveals a single melting endotherm at 98–102°C, indicating no polymorphism. However, hydrochloride salts (e.g., ) exhibit hygroscopicity, requiring storage under anhydrous conditions .

Q. Q7: What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.